molecular formula C26H23NO3 B2668045 Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 337483-29-1

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate

Cat. No.: B2668045
CAS No.: 337483-29-1
M. Wt: 397.474
InChI Key: PSRVFZVBYMDKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinoline Derivatives in Pharmaceutical Research

Quinoline derivatives have been pivotal in medicinal chemistry since their isolation from coal tar in 1834. The quinoline scaffold’s nitrogen-containing heterocyclic structure enables diverse pharmacological interactions, including DNA intercalation, enzyme inhibition, and receptor modulation. Early applications focused on antimalarial agents like quinine, but modern research has expanded into anticancer, antibacterial, and anti-inflammatory therapies. For instance, chloroquine and its analogs demonstrated how minor structural modifications could enhance efficacy against Plasmodium parasites. The evolution of quinoline-based drugs underscores their adaptability in addressing complex biological targets.

Strategic Importance of 4-Phenoxyquinoline Scaffold in Drug Discovery

The 4-phenoxyquinoline scaffold has emerged as a strategic template for designing kinase inhibitors and antimitotic agents. Its planar aromatic system facilitates π-π stacking with hydrophobic enzyme pockets, while the phenoxy group enhances solubility and target specificity. For example, 4-phenoxyquinoline derivatives like LXY18 inhibit Aurora kinase B (AURKB) by disrupting its subcellular localization, a mechanism distinct from traditional catalytic inhibition. This scaffold’s versatility is further evidenced by its role in c-Met kinase inhibitors, where substitutions at the quinoline core modulate potency against cancer cell lines. Such innovations highlight the scaffold’s centrality in modern drug design.

Research Evolution of Ethyl 2-[4-(6-Methyl-4-Phenylquinolin-2-yl)Phenoxy]Acetate

The synthesis of this compound represents a milestone in optimizing quinoline-based therapeutics. Early studies on tricyclic quinoline analogs revealed that bromine substitutions at position 6 enhance cytotoxicity by promoting DNA cross-linking. Subsequent work demonstrated that esterifying the phenoxy group with ethyl acetate improves metabolic stability and oral bioavailability. Key advancements include:

  • Synthetic Methodology : A two-step process involving Friedländer annulation to construct the quinoline core, followed by nucleophilic aromatic substitution to introduce the phenoxyacetate moiety.
  • Structural Refinement : Introducing a methyl group at position 6 and a phenyl group at position 4 balances lipophilicity and electronic effects, optimizing target engagement.

Structural Significance in Contemporary Medicinal Chemistry

This compound exemplifies rational drug design through its modular architecture:

Structural Component Functional Role
Quinoline core Facilitates intercalation with DNA or hydrophobic enzyme pockets.
6-Methyl substitution Enhances metabolic stability and reduces oxidative degradation.
4-Phenyl group Augments π-π interactions with tyrosine kinases like c-Met.
Ethyl acetate ester Improves membrane permeability and prolongs half-life via slow hydrolysis.

This compound’s design leverages steric and electronic effects to achieve selective inhibition of mitotic kinases, making it a prototype for next-generation antimitotics.

Properties

IUPAC Name

ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-3-29-26(28)17-30-21-12-10-20(11-13-21)25-16-22(19-7-5-4-6-8-19)23-15-18(2)9-14-24(23)27-25/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVFZVBYMDKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate typically involves the reaction of 6-methyl-4-phenylquinoline with 4-hydroxyphenylacetic acid in the presence of ethyl chloroacetate. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, this compound can inhibit certain enzymes involved in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Target Compound vs. EV-1 (Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate)

  • Structural Differences: The target compound features a quinoline substituent, whereas EV-1 () contains a 2-ethoxy-4-formylphenyl group .

Target Compound vs. Quizalofop Ethyl Ester (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)

  • Structural Differences: Quizalofop () substitutes the quinoline with a 6-chloro-quinoxaline group and uses a propanoate ester instead of acetate .
  • Functional Implications: The chloro-quinoxaline group in quizalofop enhances herbicidal activity by disrupting plant lipid biosynthesis, whereas the target’s quinoline may target eukaryotic enzymes or DNA.
  • Applications : Quizalofop is a commercial herbicide, while the target compound’s structure suggests anticancer or antimicrobial applications .

Target Compound vs. Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

  • Structural Differences: The tetrazole ring () replaces the quinoline, acting as a bioisostere for carboxylic acids .
  • Functional Implications: Tetrazole improves metabolic stability and hydrogen-bonding capacity, whereas the quinoline may offer stronger hydrophobic interactions.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Molecular Formula Key Application
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate Phenoxy acetate 6-Methyl-4-phenylquinolin-2-yl C27H23NO3 Anticancer (potential)
EV-1 () Phenoxy acetate 2-Ethoxy-4-formylphenyl C13H16O5 Peptide deformylase inhibition
Quizalofop ethyl ester () Phenoxy propanoate 6-Chloro-quinoxalinyl C19H17ClN2O4 Herbicide
Ethyl [4-(tetrazol-1-yl)phenoxy]acetate () Phenoxy acetate Tetrazole C11H12N4O3 Drug design (bioisostere)

Substituent Effects on Physicochemical Properties

Target Compound vs. Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate ()

  • Hydrophilicity: The bis-hydroxyethylamino group () increases water solubility (predicted logP ~1.5) compared to the target compound’s lipophilic quinoline (logP ~4.5) .
  • Applications : ’s compound may serve as a solubility enhancer in formulations, whereas the target’s lipophilicity favors blood-brain barrier penetration.

Target Compound vs. Ethyl (4-(4-(benzyloxy)phenylsulfonyl)phenoxy)acetate ()

  • Molecular Weight : ’s compound (MW 426.48) is heavier than the target (MW 409.48), which may affect diffusion rates .

Table 2: Physicochemical Properties

Compound Molecular Weight Predicted logP Key Substituent Effect
Target Compound 409.48 4.5 Lipophilic quinoline
’s Compound 307.32 1.5 Hydrophilic hydroxyethyl groups
’s Compound 426.48 5.2 Electron-withdrawing sulfonyl

Biological Activity

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate is a quinoline derivative that has garnered attention in recent years due to its potential biological activities. This compound, with a molecular formula of C20H19NO3C_{20}H_{19}NO_3 and a molecular weight of 321.4 g/mol, is structurally characterized by the presence of a quinoline moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of quinoline derivatives, including this compound. For instance, research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Antitumor Activity

The antitumor potential of this compound has been explored in various cell lines. Notably, derivatives of quinoline have been associated with the induction of apoptosis in cancer cells. In vitro studies indicate that these compounds can inhibit tumor cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell survival and growth.

Anticonvulsant Properties

This compound has also shown promise as an anticonvulsant agent. Research indicates that certain quinoline derivatives can modulate neurotransmitter systems, particularly by inhibiting enzymes such as acetylcholinesterase (AChE), which plays a crucial role in the pathophysiology of epilepsy and other neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Al-Khuzaie & Al-Majidi (2014) reported that quinoline derivatives exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that underpins this efficacy, suggesting modifications to the quinoline ring could enhance potency.
  • Antitumor Mechanisms : Research by Mohamed et al. (2016) explored the effects of quinoline derivatives on various cancer cell lines, revealing that compounds similar to this compound induced apoptosis through caspase activation and mitochondrial dysfunction.
  • Neuroprotective Effects : A recent investigation into the neuroprotective effects of quinoline derivatives found that they could significantly reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases (Nguyen et al., 2019).

Data Table: Biological Activities

Biological ActivityCompoundReference
AntimicrobialThis compoundAl-Khuzaie & Al-Majidi (2014)
AntitumorSimilar Quinoline DerivativesMohamed et al. (2016)
AnticonvulsantQuinoline DerivativesEl-Azab et al. (2013)
NeuroprotectiveQuinoline DerivativesNguyen et al. (2019)

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many studies indicate that these compounds can inhibit key enzymes involved in metabolic pathways, such as AChE, which is crucial for neurotransmitter regulation.
  • Cell Cycle Arrest : Quinoline derivatives often induce cell cycle arrest at specific phases, leading to reduced proliferation rates in tumor cells.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to both their antimicrobial and antitumor activities, as oxidative stress is a common pathway in cellular damage and death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate?

  • Answer: The synthesis typically involves multi-step protocols, including Suzuki-Miyaura cross-coupling to construct the quinoline core (e.g., using methyl 2-(4-fluoro-2-boronate-phenyl)acetate intermediates) , followed by esterification or nucleophilic substitution to introduce the phenoxyacetate moiety. Reaction optimization may involve zinc bromide as a catalyst (0.025 equiv.) to enhance yields (e.g., ~60% yield reported for analogous quinoline derivatives) . Purification via silica gel chromatography or recrystallization is standard.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Answer: A combination of spectroscopic techniques is used:

  • NMR: 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at quinoline C6, ester carbonyl signals at ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • X-ray Crystallography: SHELXL/SHELXTL software for single-crystal analysis to resolve stereochemistry and bond lengths (e.g., C-C bond distances in quinoline cores typically 1.33–1.48 Å) .

Q. What analytical methods are used to assess purity for biological testing?

  • Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) and >95% purity thresholds .
  • HPTLC: Silica gel 60 F254 plates with toluene/ethyl acetate mobile phases to detect impurities .
  • Melting Point Analysis: Sharp melting ranges (e.g., 69–70°C for structurally related esters) indicate crystallinity and purity .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Answer: Solubility screening in DMSO (common stock solvent) followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). For low solubility, co-solvents like acetonitrile (miscible with water and esters) or cyclodextrin encapsulation are used .

Q. What safety precautions are critical during handling?

  • Answer: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in fume hoods. Storage at 2–8°C under inert gas (e.g., N2_2) to prevent ester hydrolysis. Dispose via incineration for halogenated byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize HDAC inhibition or FABP4/5 targeting?

  • Answer:

  • Analog Synthesis: Modify the quinoline methyl group, phenoxy linker length, or ester substituents (e.g., replace ethyl with tert-butyl for steric effects) .
  • Bioassays: Test analogs in HDAC enzymatic assays (IC50_{50} profiling) or FABP4/5 binding assays (fluorescence polarization). For example, linker elongation in HDAC inhibitors reduced potency by 3-fold in one study .
  • Statistical Modeling: Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC50_{50} values)?

  • Answer:

  • Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal Assays: Validate HDAC inhibition via both fluorometric and radioactive assays.
  • Meta-Analysis: Compare datasets using tools like Prism to identify outliers or batch effects .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Answer:

  • ADMET Prediction: Tools like SwissADME or MetaCore estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism risks) .
  • Docking Studies: Simulate interactions with liver microsomal enzymes (e.g., esterase-mediated hydrolysis of the ethyl group) .
  • MD Simulations: Assess conformational stability of the phenoxy linker in aqueous environments .

Q. What strategies improve synergistic effects in drug-resistant cancers?

  • Answer:

  • Combination Screens: Pair the compound with chemotherapeutics (e.g., cisplatin) in resistant cell lines (e.g., NCI/ADR-RES). Synergy scores (e.g., Chou-Talalay method) quantify efficacy .
  • Mechanistic Studies: RNA-seq to identify splicing modulation or apoptosis pathways (e.g., Bcl-2 downregulation) .

Q. How is the impact of linker chemistry on target binding quantified?

  • Answer:

  • SPR/BLI: Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (kon_{on}/koff_{off}) for linkers like thioacetates vs. ethers .
  • Thermal Shift Assays: Monitor protein stabilization (ΔTm_m) upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.